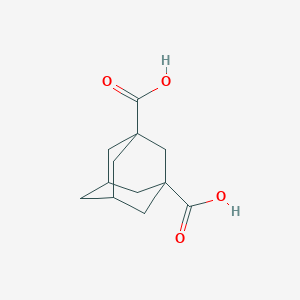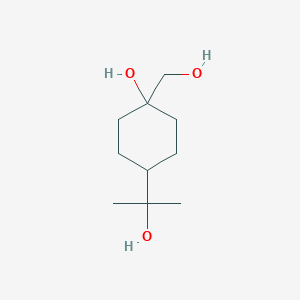
1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol, also known as HMPCC, is a chemical compound with potential applications in scientific research. This compound is a derivative of cyclohexanol and has a hydroxymethyl group attached to one of its carbons. HMPCC has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis
Palladium-catalyzed synthesis methods involving compounds similar to 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol have been developed. These methods allow for oxidative cyclization and alkoxycarbonylation of certain compounds, highlighting the use of such chemicals in complex organic synthesis processes (Gabriele et al., 2000).
Chiral Intermediates for Natural Products
Researchers have developed a facile approach to creating chiral intermediates for fused cyclopentanoid natural products. This involves starting from cycloalkanones and utilizing key steps like Rupe and Claisen orthoester rearrangements, demonstrating the significance of these types of compounds in synthesizing complex molecular structures (Zulfiqar & Malik, 2001).
Conformational Study of Cyclohexane Nucleosides
A study on the synthesis and conformation of cyclohexane nucleosides, which share structural similarities with 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol, reveals insights into the conformation of these nucleosides. Despite their lack of antiviral activity, the research provides valuable information on the structural aspects of such compounds (Maurinsh et al., 1997).
Crystal Structure Studies
Crystal structure studies of compounds similar to 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol provide insights into their molecular conformation. This information is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields of research (Kavitha et al., 2006).
Resin Synthesis from Epoxypropyl Methacrylate
Studies on the suspension copolymerization of 2,3-epoxypropyl methacrylate and derivatives demonstrate the potential of these compounds in creating high-surface-area resins. Such resins have numerous applications in material science and engineering (Verweij & Sherrington, 1991).
Propiedades
Número CAS |
145385-69-9 |
|---|---|
Nombre del producto |
1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)8-3-5-10(13,7-11)6-4-8/h8,11-13H,3-7H2,1-2H3 |
Clave InChI |
TVWCVYDBLMOUAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(CC1)(CO)O)O |
SMILES canónico |
CC(C)(C1CCC(CC1)(CO)O)O |
melting_point |
137-139°C |
Otros números CAS |
145385-69-9 154843-72-8 |
Descripción física |
Solid |
Sinónimos |
4-menthane-1,7,8-triol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
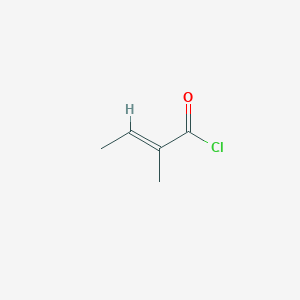
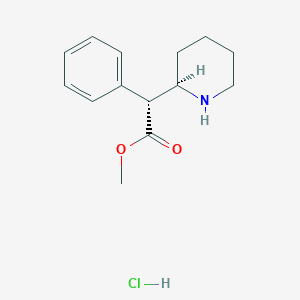
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

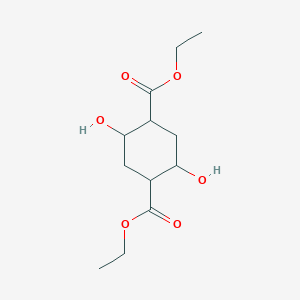

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
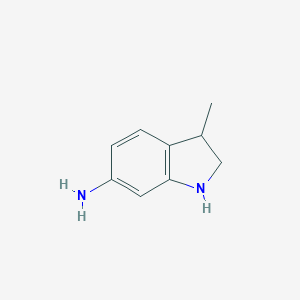
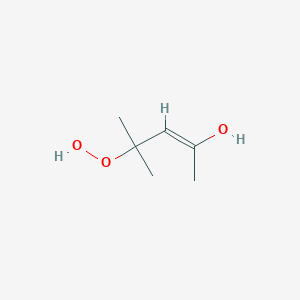
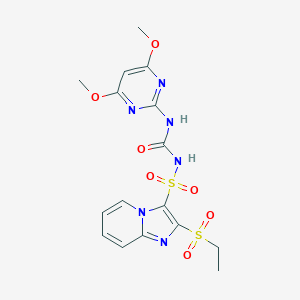
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
